molecular formula C9H13Cl2N B6144059 1-(3-chlorophenyl)propan-2-amine hydrochloride CAS No. 35378-15-5

1-(3-chlorophenyl)propan-2-amine hydrochloride

Cat. No.: B6144059
CAS No.: 35378-15-5
M. Wt: 206.11 g/mol
InChI Key: FTQFHXURUUGDCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroamphetamine (hydrochloride) typically involves the chlorination of amphetamine. One common method is the electrophilic aromatic substitution reaction where amphetamine is treated with a chlorinating agent such as chlorine gas or thionyl chloride in the presence of a catalyst . The reaction conditions often include an inert atmosphere and controlled temperature to ensure selective chlorination at the 3-position of the aromatic ring.

Industrial Production Methods: Industrial production methods for 3-Chloroamphetamine (hydrochloride) are not widely documented due to its restricted use. the general approach would involve large-scale chlorination reactions followed by purification processes such as recrystallization to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroamphetamine (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the primary amine group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products may include nitroamphetamine or other oxidized derivatives.

    Reduction: Products may include dechlorinated amphetamine or modified amine derivatives.

    Substitution: Products may include methoxyamphetamine or ethoxyamphetamine derivatives.

Comparison with Similar Compounds

    4-Chloroamphetamine: Similar in structure but chlorinated at the 4-position.

    Methamphetamine: Lacks the chlorine atom and has a methyl group on the nitrogen atom.

    Amphetamine: The parent compound without any chlorine substitution.

Uniqueness: 3-Chloroamphetamine (hydrochloride) is unique due to its specific substitution pattern, which affects its pharmacological profile and potency. The presence of the chlorine atom at the 3-position alters its interaction with monoamine transporters compared to other amphetamine derivatives .

Properties

IUPAC Name

1-(3-chlorophenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQFHXURUUGDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655368
Record name 1-(3-Chlorophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35378-15-5
Record name 1-(3-Chlorophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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